(2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde
Overview
Description
(2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde is an organic compound characterized by its unique dioxane ring structure with a phenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through a cyclization reaction involving a diol and an aldehyde under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using appropriate oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted phenyl derivatives.
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
- (2S,4R,5R,6R)-4-Hydroxy-5-phenyl-1,3-dioxane-2-carbaldehyde
- (2R,4R,5R,6S)-4-(Dimethylamino)-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl
Comparison:
- Structural Differences: While similar in having a dioxane ring, the position and nature of substituents differ, affecting their chemical reactivity and biological activity.
- Unique Properties: (2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications.
Properties
IUPAC Name |
(2R,4R,5R)-5-hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-6-10-9(13)7-14-11(15-10)8-4-2-1-3-5-8/h1-6,9-11,13H,7H2/t9-,10+,11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXOIVORNNWRAD-OUAUKWLOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@@H](O1)C2=CC=CC=C2)C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40540192 | |
Record name | (2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40540192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81577-69-7 | |
Record name | (2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40540192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.